![molecular formula C15H27NO9 B1399082 Tri(carboxyethyloxyethyl)amine CAS No. 1381861-95-5](/img/structure/B1399082.png)
Tri(carboxyethyloxyethyl)amine
Overview
Description
Tri(carboxyethyloxyethyl)amine is a biochemical compound used for proteomics research . It has a molecular formula of C15H27NO9 and a molecular weight of 365.38 . It’s a non-cleavable linker for bio-conjugation that contains a COOH/Carboxylic Acid group and a group linked through a linear PEG chain .
Molecular Structure Analysis
The molecular structure of Tri(carboxyethyloxyethyl)amine is characterized by its molecular formula C15H27NO9 and molecular weight 365.38 . Further details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
Amines, in general, have quite an effect on the properties as compared to alkanes due to the inclusion of a heteroatom such as nitrogen . The main chemical property of amines is their ability to act as weak organic bases .Scientific Research Applications
Aerobic Oxidation of Thiophenols
Tri(carboxyethyloxyethyl)amine has been employed as an environmentally friendly catalyst in the aerobic oxidation of thiophenols to synthesize disulfides . This process is significant as disulfides are crucial in chemical and biological processes. The use of this compound as a catalyst allows for a high yield of over 96% for various substrates and offers the advantage of catalyst recovery and reuse .
Polymer Catalysts in Organic Synthesis
As a polymer catalyst, Tri(carboxyethyloxyethyl)amine facilitates asymmetric synthesis due to its stable and non-volatile nature. It is non-corrosive, eco-friendly, and easily recoverable, making it an excellent choice for sustainable chemical processes .
Synthesis of Pharmaceuticals
The compound’s versatile structure makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals. Its reactivity enables various functionalization reactions, playing a pivotal role in the development of new drugs and bioactive molecules .
Materials Science
In materials science, Tri(carboxyethyloxyethyl)amine contributes to the design and fabrication of polymers, catalysts, sensors, and functional materials. Its unique properties are suitable for applications in organic electronics, photovoltaics, and biomaterials .
Catalysis
The amine groups in Tri(carboxyethyloxyethyl)amine make it an effective catalyst for various chemical transformations. Its application in catalysis extends to renewable energy and environmental remediation, including carbon capture and energy storage .
Green Chemistry
Tri(carboxyethyloxyethyl)amine is recognized for its potential in the synthesis of green chemicals. Its use in sustainable technologies emphasizes the importance of environmentally friendly practices in chemistry .
Mechanism of Action
Target of Action
Tri(carboxyethyloxyethyl)amine is a complex compound with a unique structure. It is a 3-arm branched molecule It is known to react with primary amino-containing entities .
Mode of Action
The mode of action of Tri(carboxyethyloxyethyl)amine involves its reaction with primary amino-containing entities. This reaction occurs in the presence of an activator such as EDC or HATU
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tri(carboxyethyloxyethyl)amine is currently not available. Its impact on bioavailability would depend on these properties. As a research-grade compound , further studies are required to understand its pharmacokinetic profile.
Result of Action
Given its reactivity with primary amino-containing entities , it may have a broad range of potential effects. More research is needed to fully understand the implications of its action at the molecular and cellular levels.
properties
IUPAC Name |
3-[2-[bis[2-(2-carboxyethoxy)ethyl]amino]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO9/c17-13(18)1-7-23-10-4-16(5-11-24-8-2-14(19)20)6-12-25-9-3-15(21)22/h1-12H2,(H,17,18)(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHMUDRSUKYNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN(CCOCCC(=O)O)CCOCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(carboxyethyloxyethyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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